(2-Anilinophenyl)methanol

Description

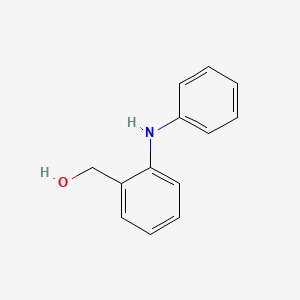

Structure

3D Structure

Properties

IUPAC Name |

(2-anilinophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYQVUSFLDDMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506766 | |

| Record name | (2-Anilinophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53044-24-9 | |

| Record name | (2-Anilinophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(phenylamino)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 Anilinophenyl Methanol

Reactions Involving the Hydroxyl Functional Group

The benzylic hydroxyl group in (2-anilinophenyl)methanol exhibits reactivity typical of primary alcohols, including substitution, elimination, and oxidation. Its position adjacent to an aromatic ring, however, facilitates the formation of stabilized carbocation intermediates, influencing the mechanistic pathways of these reactions.

The hydroxyl group of an alcohol is a poor leaving group. Therefore, nucleophilic substitution reactions at the benzylic carbon require the prior conversion of the -OH group into a better leaving group. bits-pilani.ac.in A common strategy is protonation under strongly acidic conditions, which converts the hydroxyl into a good leaving group, water. The subsequent departure of water generates a resonance-stabilized primary benzylic carbocation. This carbocation is then susceptible to attack by a nucleophile, such as a halide ion. This process generally follows a first-order nucleophilic substitution (SN1) mechanism due to the stability of the carbocation intermediate. ucsb.edu

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding (2-anilinophenyl)methyl chloride or bromide, respectively, under milder conditions. In these reactions, the alcohol oxygen attacks the electrophilic sulfur or phosphorus atom, ultimately forming an intermediate that allows the halide to displace a superior leaving group.

Mechanism Overview: SN1 Reaction with H-X

Protonation: The hydroxyl group is protonated by a strong acid (e.g., HBr) to form an alkyloxonium ion.

Carbocation Formation: The alkyloxonium ion departs as a water molecule, creating a resonance-stabilized benzylic carbocation.

Nucleophilic Attack: A halide ion (e.g., Br⁻) attacks the electrophilic carbocation, forming the new carbon-halogen bond.

The elimination of water from an alcohol, known as dehydration, is a common method for synthesizing alkenes. libretexts.org For this compound, this reaction is typically catalyzed by strong acids (e.g., H₂SO₄, H₃PO₄) at elevated temperatures. The mechanism for primary alcohols can proceed via a second-order elimination (E2) pathway, where a proton is abstracted from the adjacent carbon as the protonated hydroxyl group leaves. libretexts.org However, given the stability of the benzylic carbocation, an E1 mechanism, proceeding through the same carbocation intermediate described in SN1 reactions, is also plausible. libretexts.org

It is critical to note that for this compound, intramolecular cyclization (see Section 3.2.2) is a significant competing pathway under the acidic conditions required for dehydration. The carbocation formed upon loss of water is highly susceptible to intramolecular attack by the nearby anilino nitrogen, often making the formation of heterocyclic systems the predominant outcome over olefin formation.

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehyde: The selective oxidation to (2-anilinophenyl)methanal requires the use of mild oxidizing agents that prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation. The reaction must be performed under non-aqueous conditions to prevent the formation of the hydrate (B1144303) intermediate, which is readily oxidized further.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol all the way to 2-anilinobenzoic acid. nih.gov Common reagents for this complete oxidation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or potassium dichromate(VI) (K₂Cr₂O₇) in aqueous sulfuric acid. libretexts.org When using dichromate, the alcohol is first oxidized to the aldehyde, which, in the presence of water, forms a hydrate that is subsequently oxidized to the carboxylic acid. libretexts.org

| Starting Material | Reagent/Conditions | Major Product | Product Class |

| This compound | Pyridinium chlorochromate (PCC), CH₂Cl₂ | (2-Anilinophenyl)methanal | Aldehyde |

| This compound | KMnO₄, NaOH, H₂O, then H₃O⁺ | 2-Anilinobenzoic acid | Carboxylic Acid |

| This compound | K₂Cr₂O₇, H₂SO₄, H₂O, heat | 2-Anilinobenzoic acid | Carboxylic Acid |

Transformations at the Anilino Nitrogen Center

The secondary amine of the anilino group is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with various electrophiles, leading to alkylation, acylation, and cyclization products.

N-Alkylation: The anilino nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents. The reaction is a nucleophilic substitution where the nitrogen atom displaces the leaving group on the alkylating agent. This process can be used to introduce new alkyl substituents onto the nitrogen, forming a tertiary amine. Catalytic methods for the N-alkylation of anilines using alcohols as alkylating agents have also been developed. iitm.ac.in

N-Acylation: The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of an N-acyl derivative (an amide). This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen.

| Reaction Type | Electrophilic Reagent | Product |

| N-Alkylation | Methyl iodide (CH₃I) | N-Methyl-N-(2-(hydroxymethyl)phenyl)aniline |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-(2-(Hydroxymethyl)phenyl)-N-phenylacetamide |

One of the most significant reactions of this compound and its derivatives is acid-catalyzed intramolecular cyclization to form acridine (B1665455), a valuable nitrogen-containing heterocyclic system. pharmaguideline.com This transformation, a variation of the Bernthsen acridine synthesis, leverages the proximity of the nucleophilic nitrogen and the electrophilic benzylic carbon. pharmaguideline.com

The reaction is initiated by the protonation of the hydroxyl group, which then departs as water to form the resonance-stabilized benzylic carbocation. This electrophilic center is immediately attacked by the intramolecular anilino nitrogen in a 6-membered ring-forming step. The subsequent loss of a proton from the nitrogen atom yields 9,10-dihydroacridine (B10567). This intermediate is readily oxidized by air or other mild oxidizing agents to the fully aromatic acridine ring system. This cyclization is a powerful method for constructing the tricyclic acridine core, which is a scaffold found in many dyes and pharmacologically active compounds. nih.govnih.gov

Proposed Mechanism for Acridine Formation:

Protonation: The benzylic alcohol is protonated by a strong acid.

Formation of Carbocation: Loss of a water molecule generates a stable benzylic carbocation.

Intramolecular Cyclization: The nucleophilic anilino nitrogen attacks the carbocation, forming a new C-N bond and the six-membered central ring.

Deprotonation: A proton is lost from the nitrogen atom, yielding the non-aromatic 9,10-dihydroacridine.

Oxidation: The 9,10-dihydroacridine is aromatized to acridine.

This intramolecular cyclization is often highly efficient and can be the dominant reaction pathway under acidic conditions, precluding other reactions like intermolecular dehydration or substitution.

Electrophilic and Nucleophilic Reactions of Aromatic Rings

The chemical reactivity of this compound is largely dictated by the electronic properties of its two distinct aromatic rings and the substituents they bear. The molecule contains a benzyl (B1604629) alcohol moiety with an aniline (B41778) group at the ortho position, and a terminal phenyl group as part of the anilino substituent. These structural features govern the susceptibility of the rings to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, leading to the replacement of a hydrogen atom. total-synthesis.commasterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the nature of the substituents already present on the ring. total-synthesis.com

In this compound, the first aromatic ring is substituted with a hydroxymethyl group (-CH₂OH) and an anilino group (-NHPh).

The anilino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring, increasing its nucleophilicity. It is a strong ortho, para-director.

The hydroxymethyl group is generally considered a weak deactivating group due to the inductive electron-withdrawing effect of the oxygen atom, but it also acts as an ortho, para-director.

The combined effect of these two substituents makes this ring highly activated towards electrophilic attack. The strong activating and directing effect of the anilino group dominates, predicting that electrophilic substitution will occur preferentially at the positions ortho and para to the anilino group (positions 4 and 6).

The second aromatic ring (the phenyl group of the anilino moiety) is attached to a secondary amine. The nitrogen atom's lone pair makes this ring activated towards electrophilic substitution as well, directing incoming electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally less facile than electrophilic substitution. researchgate.net It typically requires the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring towards nucleophilic attack and a good leaving group. total-synthesis.com

The parent this compound molecule does not possess the necessary features for facile nucleophilic aromatic substitution on either of its rings. Both rings are electron-rich due to the presence of the amino and hydroxymethyl groups, making them inherently poor substrates for this type of reaction. However, derivatives of this compound that are functionalized with appropriate electron-withdrawing groups and leaving groups could potentially undergo NAS. For instance, theoretical studies on related compounds like p-phenylenediamines show that hydrolysis can proceed via an aromatic nucleophilic substitution mechanism. acs.org

Investigation of Reaction Mechanisms and Pathways for Chemical Transformations

This compound and its parent compound, 2-aminobenzyl alcohol, are valuable precursors in the synthesis of N-heterocyclic compounds, particularly quinolines. researchgate.netresearchgate.net Mechanistic studies have focused on understanding the pathways of these transformations, which often involve catalytic oxidative cyclization reactions.

One of the most significant transformations is the indirect Friedländer annulation, which synthesizes quinolines from 2-aminobenzyl alcohols and ketones. rsc.org A plausible reaction mechanism for this process, catalyzed by an N-heterocyclic carbene-copper complex, has been proposed and is illustrated by control experiments. rsc.org

The proposed pathway involves several key steps:

Oxidation: The 2-aminobenzyl alcohol is first oxidized to the corresponding 2-aminobenzaldehyde (B1207257) intermediate. This step is crucial as 2-aminobenzaldehydes are often unstable and prone to self-condensation, making the in-situ generation from the more stable alcohol advantageous. rsc.org

Condensation: The newly formed aldehyde undergoes a base-catalyzed aldol-type condensation with a ketone. This forms a β-hydroxy ketone intermediate.

Dehydration: The intermediate from the previous step dehydrates to yield an α,β-unsaturated ketone.

Intramolecular Cyclization: The amino group performs a nucleophilic attack on the carbonyl carbon of the ketone moiety (an intramolecular aza-Michael addition).

Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization and subsequent dehydration or oxidation to yield the final, stable aromatic quinoline (B57606) product.

A detailed schematic of this proposed mechanism is outlined below:

Table 1: Proposed Mechanistic Steps for Indirect Friedländer Quinoline Synthesis

| Step | Description | Intermediate |

|---|---|---|

| 1 | Oxidation of this compound | (2-Anilinophenyl)methanal |

| 2 | Aldol-type condensation with a ketone (e.g., acetophenone) | β-hydroxy ketone adduct |

| 3 | Dehydration of the aldol (B89426) adduct | α,β-unsaturated imine/ketone |

| 4 | Intramolecular aza-Michael addition | Dihydroquinoline intermediate |

This table is a generalized representation of the reaction mechanism.

The versatility of this reaction has been demonstrated with a variety of substituted 2-aminobenzyl alcohols and ketones, showing tolerance for both electron-donating and electron-withdrawing groups on either reactant, leading to moderate to excellent yields of the corresponding quinolines. rsc.org

Table 2: Substrate Scope for N-Heterocyclic Carbene Copper Catalyzed Quinoline Synthesis

| Entry | 2-Aminobenzyl Alcohol | Ketone | Product Yield (%) |

|---|---|---|---|

| 1 | 2-Aminobenzyl alcohol | Acetophenone | 83 |

| 2 | 2-Aminobenzyl alcohol | 4'-Methylacetophenone | 89 |

| 3 | 2-Aminobenzyl alcohol | 4'-Methoxyacetophenone | 92 |

| 4 | 2-Aminobenzyl alcohol | 4'-Chloroacetophenone | 85 |

| 5 | 5-Chloro-2-aminobenzyl alcohol | Acetophenone | 93 |

| 6 | 5-Methyl-2-aminobenzyl alcohol | Acetophenone | 88 |

Data sourced from a study on N-heterocyclic carbene copper catalyzed quinoline synthesis. rsc.org

Furthermore, unexpected annulation reactions have been observed. For instance, the reaction between 2-aminobenzyl alcohols and benzaldehydes can lead to different products depending on the solvent. In dimethyl sulfoxide (B87167) (DMSO), the reaction unexpectedly yields quinolines, with DMSO itself being incorporated into the product. acs.org This highlights the complexity of the reaction pathways and the critical role of reaction conditions in directing the outcome of chemical transformations involving this compound and related compounds. acs.org These studies are crucial for the rational design of synthetic routes to valuable heterocyclic structures.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

For ¹H NMR, the aromatic protons on the two phenyl rings would likely appear in the range of 6.5-8.0 ppm. The chemical shift of the benzylic proton on the carbon bearing the hydroxyl group is anticipated to be in the region of 5.8-6.0 ppm. The protons of the methylene (B1212753) group (-CH₂OH) would likely resonate around 4.5-5.0 ppm, influenced by the adjacent aromatic ring and the electronegative oxygen atom. The amine (N-H) and hydroxyl (O-H) protons would exhibit broad signals with chemical shifts that are highly dependent on solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the aromatic rings are expected to produce signals in the 110-150 ppm region. The carbon atom attached to the nitrogen of the aniline (B41778) group and the carbon atom bonded to the methanol (B129727) substituent would have distinct chemical shifts due to the different electronic environments. The benzylic carbon atom bonded to the hydroxyl group would likely appear in the 60-75 ppm range.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for (2-Anilinophenyl)methanol

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Aromatic (C₆H₄) | 6.7 - 7.3 | Multiplet |

| Methanol (CH) | ~ 5.8 | Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

| Amine (NH) | Variable | Broad Singlet |

| Methylene (CH₂) | ~ 4.7 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C-NH) | ~ 145 |

| Aromatic (C-CH₂OH) | ~ 140 |

| Aromatic (C₆H₅) | 125 - 129 |

| Aromatic (C₆H₄) | 115 - 130 |

| Methanol (CH) | ~ 75 |

| Methylene (CH₂) | ~ 65 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amine group. The broadening is a result of hydrogen bonding. Characteristic C-H stretching vibrations for the aromatic rings would appear just above 3000 cm⁻¹, while the C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be found in the 1000-1260 cm⁻¹ range.

The Raman spectrum would provide complementary information. Aromatic ring vibrations typically give rise to strong Raman signals. For instance, the characteristic ring breathing modes would be observed in the fingerprint region. The C-H stretching vibrations would also be visible, though often weaker than in the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (molar mass: 199.25 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 199.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), which would result in a peak at m/z 181. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a typical fragmentation route. In this case, cleavage of the C-C bond between the phenyl ring and the methanol carbon would lead to the formation of a resonance-stabilized benzylic cation. Another likely fragmentation would involve the loss of the hydroxyl group (-OH, M-17), giving a peak at m/z 182. The aniline moiety can also influence fragmentation, potentially leading to the cleavage of the C-N bond or rearrangements involving the amine group.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Proposed Fragmentation Pathway |

| 199 | [C₁₃H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 182 | [C₁₃H₁₂N]⁺ | Loss of OH radical (M-17) |

| 181 | [C₁₃H₁₁N]⁺˙ | Loss of H₂O (M-18) |

| 106 | [C₇H₆N]⁺ | Cleavage of the C-C bond adjacent to the aniline ring |

| 93 | [C₆H₇N]⁺ | Aniline cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not available in the searched literature, analysis of a closely related compound, (2-Methylphenyl)(phenyl)methanol, offers valuable insights into the potential solid-state conformation and interactions. nih.govresearchgate.net

In the solid state, this compound is expected to exhibit intramolecular hydrogen bonding. A likely interaction would occur between the hydrogen atom of the hydroxyl group and the nitrogen atom of the aniline group, forming a stable six-membered ring. This type of intramolecular hydrogen bond can significantly influence the conformation of the molecule by restricting the rotation around the C-C and C-N bonds. The formation of such a bond is a common feature in molecules containing both hydrogen bond donor and acceptor groups in close proximity. rsc.org

The conformation of this compound in the crystalline state would be a result of the interplay between intramolecular and intermolecular forces. The dihedral angles between the two phenyl rings would be a key conformational parameter. In the analogue (2-Methylphenyl)(phenyl)methanol, the two benzene rings are nearly orthogonal to each other. nih.govresearchgate.net A similar non-planar conformation might be expected for this compound to minimize steric hindrance between the two aromatic rings. The orientation of the methanol substituent relative to the phenyl ring would be influenced by the intramolecular hydrogen bonding, likely leading to a relatively fixed conformation in the solid state.

Theoretical and Computational Chemistry: Insights into 2 Anilinophenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Applications for Ground State Properties

A foundational step in the computational analysis of (2-Anilinophenyl)methanol would involve the use of DFT to determine its ground state properties. This would include optimizing the molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Furthermore, electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap would provide insights into the molecule's reactivity and electronic transitions.

Computational Modeling of Reaction Pathways and Energy Barriers

Transition State Analysis for Key Transformations

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in various chemical transformations. By locating the transition state structures for these reactions, chemists can understand the energy barriers that must be overcome for a reaction to proceed. This information is critical for optimizing reaction conditions and predicting reaction outcomes.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, this would include:

Nuclear Magnetic Resonance (NMR): Calculation of the chemical shifts of the ¹H and ¹³C nuclei.

Infrared (IR): Prediction of the vibrational frequencies, which correspond to the absorption bands in an IR spectrum.

Ultraviolet-Visible (UV-Vis): Calculation of the electronic transitions that give rise to absorption in the UV-Vis region.

In the absence of specific research on this compound, the scientific community awaits a dedicated computational study to illuminate these fundamental aspects of its chemical behavior. Such research would not only contribute to a deeper understanding of this particular molecule but also add to the broader knowledge base of substituted aromatic compounds.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the time-dependent behavior of molecules at an atomic level. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, revealing a detailed picture of molecular motions, conformational changes, and intermolecular interactions. While specific MD simulation studies focused exclusively on this compound are not prevalent in publicly accessible literature, the principles of the technique can be applied to predict its dynamic behavior based on its distinct structural features. Such a study would provide valuable information on the molecule's flexibility, its interaction with solvents, and the dynamics of its key functional groups.

A hypothetical MD simulation of this compound would typically be set up by defining a simulation box containing one or more molecules of the compound, solvated by a chosen medium like water or methanol (B129727) to mimic solution-phase conditions. An appropriate force field, such as AMBER, CHARMM, or OPLS-AA, would be selected to define the potential energy of the system based on atomic positions. After an initial energy minimization and equilibration period, the production simulation would be run, generating a trajectory that maps the evolution of the system over nanoseconds or longer.

Analysis of this trajectory would illuminate several key aspects of the molecule's dynamic character:

τ1 (C-C-N-C): Governing the relative orientation of the two phenyl rings.

τ2 (N-C-C-O): Determining the position of the methanol group relative to the aniline (B41778) ring.

MD simulations can map the potential energy surface associated with these rotations and calculate the population of different conformational states (conformers). By tracking these angles over the simulation time, one can understand the flexibility of the molecule and the timescales of transitions between different low-energy conformations.

Table 1: Hypothetical Dihedral Angle Distributions for this compound in Methanol

| Dihedral Angle | Major Conformer Population 1 (degrees) | Major Conformer Population 2 (degrees) | Energy Barrier (kJ/mol, hypothetical) |

|---|---|---|---|

| τ1 (C-C-N-C) | -60 ± 15 | 60 ± 15 | 12.5 |

| τ2 (N-C-C-O) | 175 ± 10 | -175 ± 10 | 8.2 |

Intramolecular Hydrogen Bonding: The structure of this compound allows for the potential formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group (-OH) and the nitrogen atom of the aniline group (-NH-). MD simulations are ideal for studying the dynamics of such bonds. Analysis can reveal the percentage of simulation time this hydrogen bond exists, its average length and angle, and the fluctuations it undergoes. The stability of this internal hydrogen bond is critical as it can significantly influence the molecule's conformation and its interactions with solvent molecules.

Solvent Interactions and Solvation Shell: Understanding how this compound interacts with its environment is crucial. MD simulations can provide a detailed picture of the solvation shell structure. By calculating Radial Distribution Functions (RDFs), one can determine the probability of finding a solvent atom at a certain distance from a specific atom in the solute. For example, an RDF calculated for the oxygen atom of the hydroxyl group and the oxygen atoms of water molecules would reveal the structure of the hydrogen-bonding network. Similarly, analyzing the arrangement of solvent around the nonpolar phenyl rings would provide insight into hydrophobic interactions.

Table 2: Hypothetical Radial Distribution Function (RDF) Peak Data in Aqueous Solution

| Solute Atom | Solvent Atom (Water) | First Peak Position (Å) | First Peak Intensity (g(r)) | Coordination Number |

|---|---|---|---|---|

| Hydroxyl Oxygen | Oxygen | 2.8 | 3.1 | 3.5 |

| Hydroxyl Hydrogen | Oxygen | 1.8 | 2.5 | 1.2 |

| Aniline Nitrogen | Oxygen | 3.0 | 1.9 | 2.1 |

| Phenyl Carbon | Oxygen | 3.5 | 1.2 | 5.8 |

Coordination Chemistry and Ligand Properties of 2 Anilinophenyl Methanol Analogues

Design Principles for Ligand Systems Derived from Anilino-Alcohols

The design of ligand systems derived from anilino-alcohols like (2-Anilinophenyl)methanol is predicated on the principles of chelation and the tuning of steric and electronic properties to influence the behavior of the resulting metal complexes. A crucial factor in the development of effective catalysts is the establishment of strong metal-ligand covalency, which is achieved through significant electronic coupling between the metal center and the coordinating ligand. derpharmachemica.comresearchgate.net

Anilino-alcohols are classic N,O-bidentate ligands, where the amino nitrogen and the hydroxyl oxygen coordinate to a metal center, forming a stable five-membered ring. This chelate effect enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands. The specific properties of the ligand can be modified by introducing various substituents on the aniline (B41778) ring or the phenyl backbone. These modifications can alter the electron density at the donor atoms, thereby influencing the strength of the metal-ligand bonds and the redox potential of the metal center. researchgate.netmdpi.com

Furthermore, incorporating sterically bulky groups near the coordination site can create a specific pocket around the metal ion. This steric hindrance can control the access of substrates to the active site, leading to enhanced selectivity in catalytic reactions. derpharmachemica.com The interplay between the electronic nature of the aniline moiety and the alcoholic oxygen donor allows for fine-tuning of the ligand's properties for specific applications in catalysis and materials science.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound analogues typically involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. thepab.orgnih.govnih.gov Common procedures include refluxing a methanolic or ethanolic solution containing the ligand and the metal salt, such as acetates or chlorides of transition metals like copper(II), nickel(II), cobalt(II), or palladium(II). nih.govnih.gov The resulting complexes often precipitate from the solution upon cooling and can be purified by washing with the solvent and recrystallization. nih.govnih.gov

A comprehensive suite of analytical techniques is employed to confirm the structure and composition of the synthesized complexes.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in determining the empirical formula and the ligand-to-metal stoichiometry of the complex. thepab.orgnih.gov

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination of the ligand to the metal ion. The coordination of the anilino-alcohol is confirmed by shifts in the characteristic vibrational frequencies of the N-H and O-H groups. The appearance of new bands at lower frequencies is attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.govorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. Upon complexation, the chemical shifts of the protons and carbons near the coordination sites (amino and hydroxyl groups) are altered, providing evidence of the metal-ligand interaction. mdpi.comresearchgate.net

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex. The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion, suggesting geometries such as octahedral or square planar. mdpi.comorientjchem.org

Exploration of Catalytic Activity of Derived Metal Complexes in Organic Transformations

Metal complexes derived from this compound and its analogues have demonstrated significant potential as catalysts in a variety of important organic transformations. derpharmachemica.comresearchgate.net The combination of the N,O-bidentate chelation and the ability to tune the ligand's electronic and steric properties allows for the development of highly active and selective catalysts.

Transfer Hydrogenation: Ruthenium complexes featuring anilino-alcohol and related amino-alcohol ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones and nitroarenes. ulakbim.gov.trnih.govrsc.org In these reactions, a hydrogen donor like isopropanol (B130326) is used to reduce the substrate. For instance, ruthenium(II) arene complexes can catalyze the one-pot transfer hydrogenation and subsequent N-methylation of nitrobenzene (B124822) to N-methylaniline with high conversion and selectivity. unipi.it

Cross-Coupling Reactions: Palladium complexes incorporating N,O-bidentate ligands are widely used in C-C bond-forming reactions. They have shown high efficiency in Suzuki cross-coupling reactions, even with electronically deactivated aryl bromides at room temperature. researchgate.net These catalysts are also employed in Mizoroki-Heck reactions for the coupling of aryl halides with olefins. researchgate.net The stability and activity of the palladium center are enhanced by chelation with the anilino-alcohol type ligand.

Henry Reaction: The asymmetric Henry reaction, which forms a C-C bond between a nitroalkane and an aldehyde, is another area where these complexes find application. Copper(II) complexes with chiral ligands derived from amino alcohols have been utilized as recyclable enantioselective catalysts for this transformation, achieving high yields and enantiomeric excesses. researchgate.net

The catalytic performance of these complexes is summarized in the table below.

| Catalyst Type | Reaction | Substrate | Product | Conversion/Yield | Selectivity/ee | Reference |

| Ruthenium(II)-dioxime | Transfer Hydrogenation/N-methylation | Nitrobenzene | N-methylaniline | 100% | 96% | unipi.it |

| Ruthenium(II)-phosphine-amino-alcohol | Transfer Hydrogenation | Aryl alkyl ketones | Secondary alcohols | up to 99% | up to 40% ee | ulakbim.gov.tr |

| Palladium(II)-Schiff base | Suzuki Cross-Coupling | Aryl bromides | Biaryls | High yields | - | researchgate.net |

| Copper(II)-imidazolidine-4-thione | Henry Reaction | Aldehydes | Nitroaldols | High yields | up to 98% ee | researchgate.net |

Spectroscopic and Structural Features of Metal Complexes

Spectroscopic Features:

IR Spectroscopy: Upon complexation, the IR spectrum shows a noticeable shift or disappearance of the broad O-H stretching band of the free ligand, indicating deprotonation and coordination of the hydroxyl oxygen. Similarly, the N-H stretching vibration of the aniline group is altered. The most conclusive evidence for coordination comes from the appearance of new, typically weak, absorption bands in the far-IR region (below 600 cm⁻¹), which are assigned to the M-O and M-N stretching vibrations. nih.gov

NMR Spectroscopy: In the 1H NMR spectra of diamagnetic complexes, the proton signals of the aromatic rings and the methylene (B1212753) group adjacent to the hydroxyl function show downfield or upfield shifts upon coordination, confirming the involvement of the donor atoms in bonding with the metal. The resonance for the N-H proton also experiences a significant shift or broadening. escholarship.org

Electronic Spectroscopy: The UV-Vis spectra of the metal complexes are dominated by ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transition bands in the visible region. The position and intensity of these d-d bands are indicative of the coordination geometry. For example, copper(II) complexes often exhibit broad absorption bands that can suggest a distorted octahedral or square-pyramidal geometry. nih.gov

Structural Features: X-ray crystallography has revealed that metal complexes of anilino-alcohols and related N,O-bidentate ligands adopt various geometries depending on the metal ion, its oxidation state, and the other coordinating ligands. mcmaster.canih.gov Common geometries include distorted octahedral, square-pyramidal, and square planar. nih.govnih.gov For instance, copper(II) complexes with two bidentate anilino-alcohol ligands and two monodentate ligands often exhibit a distorted octahedral geometry. nih.gov The M-N and M-O bond lengths typically fall within the expected ranges for such coordination complexes, and the N-M-O "bite angle" of the chelating ligand is a key structural parameter. mdpi.comchemrxiv.org

The table below presents typical spectroscopic data for metal complexes with related N,O-bidentate ligands.

| Complex Type | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) | Key ¹H NMR Shifts (ppm) | UV-Vis λmax (nm) | Geometry |

| Co(II) Complex | 523–580 | 372–396 | Paramagnetically shifted resonances | - | Octahedral |

| Ni(II) Complex | 523–580 | 372–396 | Shifts in aromatic/NH protons | - | Octahedral |

| Cu(II) Complex | 523–580 | 372–396 | Paramagnetically broadened signals | d-d transitions | Distorted Octahedral |

| Zn(II) Complex | - | - | Shifts in aromatic/NH protons | LMCT bands | Tetrahedral/Pentagonal |

| (Data compiled from representative literature on analogous systems) nih.govresearchgate.net |

Role As a Chemical Intermediate and in Advanced Materials Research

Precursor in the Synthesis of Complex Organic Molecules

The structure of (2-Anilinophenyl)methanol, an example of a 2-aminobenzyl alcohol, makes it a key starting material for the synthesis of nitrogen-containing heterocyclic compounds, particularly quinolines and quinazolines. These structural motifs are prevalent in many biologically active compounds and functional materials.

Various catalytic systems have been developed to efficiently convert 2-aminobenzyl alcohols and their derivatives into these valuable heterocyclic systems. For instance, the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines provides a pathway to 2-aryl/heteroaryl quinazolines under aerobic conditions. Similarly, palladium-on-carbon (Pd/C) catalyzes the cyclization of 2-aminobenzyl alcohol with ketones to form quinolines. acs.org More recent methods utilize N-heterocyclic carbene (NHC) copper complexes for the synthesis of quinolines from 2-aminobenzyl alcohols and ketones at room temperature, using DMSO as an oxidant. organic-chemistry.org

These synthetic strategies often proceed through an initial oxidation of the alcohol to an aldehyde, followed by condensation with another reactant and subsequent intramolecular cyclization and aromatization to yield the final heterocyclic product. frontiersin.orgnih.gov The choice of catalyst and reaction conditions allows for control over the reaction pathway and the types of substituents that can be incorporated into the final product.

Table 1: Synthesis of Heterocycles from (2-Aminophenyl)methanol Analogs

| Target Heterocycle | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Quinazolines | 2-Aminobenzyl alcohol, Benzylamine | Iron Catalyst | Aerobic oxidative cascade reaction. | frontiersin.org |

| Quinolines | 2-Aminobenzyl alcohol, Ketone | Pd/C, KOH | Oxidative coupling and cyclization. | acs.org |

| Quinolines | 2-Aminobenzyl alcohol, Aryl Ketone | N-Heterocyclic Carbene (NHC) Copper Complex, DMSO | Indirect Friedländer reaction at room temperature. | organic-chemistry.org |

| Quinazolines | (2-Aminophenyl)methanol, Aldehyde | CuCl, TEMPO, 2,2′-bipyridine | Cascade reaction involving in-situ oxidation. | frontiersin.org |

Derivatives in the Exploration of Chemical Biology (excluding therapeutic claims)

In the field of chemical biology, understanding the interactions between small molecules and their biological targets is fundamental. Photoaffinity labeling (PAL) is a powerful technique used to identify and map these interactions by creating a covalent bond between a ligand and its target protein upon photoactivation. mdpi.comnih.gov

Derivatives of this compound are promising candidates for the development of photoaffinity probes. Oxidation of the methanol (B129727) group in this compound to a ketone yields a 2-aminobenzophenone (B122507) structure. Benzophenones are widely used as photo-crosslinking agents in chemical biology. nih.gov Upon irradiation with UV light (typically around 350-360 nm), the benzophenone (B1666685) moiety is excited to a triplet diradical state. researchgate.net This highly reactive species can abstract a hydrogen atom from a nearby C-H bond, such as those found on amino acid side chains within a protein's binding pocket. mdpi.com The resulting carbon-based radicals then combine to form a stable, covalent carbon-carbon bond, effectively "labeling" the protein. researchgate.net

The utility of benzophenone-based probes lies in their relatively high photo-linking efficiency and their inertness towards water, which is abundant in biological systems. mdpi.com By incorporating a benzophenone photophore into a molecule designed to bind to a specific protein, researchers can elucidate binding sites and identify unknown protein targets of bioactive compounds. nih.gov The this compound framework provides a versatile scaffold for creating such probes, where the aniline (B41778) portion can be modified to tune binding affinity and specificity for a target of interest.

Potential Contributions to Material Science Applications

Furthermore, compounds containing amine and hydroxyl groups are used as modifiers and curing agents for epoxy resins. google.comwiley-vch.de Epoxy resins are thermosetting polymers known for their high strength, chemical resistance, and adhesive properties. wiley-vch.de The addition of modifiers can enhance these properties. The amine group can react with the epoxide ring to initiate cross-linking, while the hydroxyl group can accelerate the curing process. wiley-vch.demdpi.com Incorporating a molecule like this compound into an epoxy matrix could potentially improve the thermal stability and mechanical properties of the resulting polymer. The aromatic structure of the compound could enhance the rigidity and thermal resistance of the cured resin.

Future Research Perspectives and Emerging Directions

Development of Asymmetric Synthesis Methods for Chiral Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry and drug discovery. For (2-anilinophenyl)methanol derivatives, which possess a stereogenic center at the carbinol carbon, the development of efficient asymmetric synthetic methods is a critical research objective.

Future efforts in this area are likely to concentrate on several key strategies:

Asymmetric Reduction of Prochiral Ketones: A primary route to chiral this compound derivatives involves the asymmetric reduction of the corresponding 2-anilinobenzophenones. Research will likely focus on the design and application of novel chiral catalysts, including those based on transition metals (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands. Additionally, biocatalytic reductions using engineered enzymes, such as ketoreductases, offer a highly enantioselective and environmentally friendly alternative. These enzymatic methods can often be performed under mild conditions and can provide access to either enantiomer of the target alcohol with high optical purity.

Enantioselective Nucleophilic Addition to Aldehydes: Another viable approach is the enantioselective addition of aryl or other nucleophiles to 2-anilinobenzaldehydes. This can be achieved using chiral organocatalysts or metal-based catalytic systems. The development of new chiral ligands that can effectively control the stereochemical outcome of the addition of organometallic reagents (e.g., Grignard or organozinc reagents) to the aldehyde functionality will be a significant area of investigation.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, or the "chiral pool," is a classic strategy in asymmetric synthesis. Researchers may explore the use of chiral amino acids or other natural products as precursors to construct the chiral this compound framework.

The successful development of these asymmetric methods will be crucial for accessing enantiomerically pure derivatives, which is essential for evaluating their biological activities and for their potential application as chiral ligands or catalysts in other chemical transformations.

| Asymmetric Synthesis Strategy | Catalyst/Reagent Type | Potential Advantages |

| Asymmetric Reduction | Chiral transition metal complexes, Biocatalysts (enzymes) | High enantioselectivity, mild reaction conditions, green chemistry |

| Enantioselective Addition | Chiral organocatalysts, Chiral metal catalysts | Access to a wide range of derivatives, good stereocontrol |

| Chiral Pool Synthesis | Readily available natural products | Cost-effective, access to specific enantiomers |

Exploration of Novel Reactivity and Cascade Transformations

The unique structural motif of this compound, featuring proximate aniline (B41778) and benzyl (B1604629) alcohol functionalities, presents a rich platform for the exploration of novel reactivity and the design of elegant cascade transformations. These reactions, where multiple bonds are formed in a single operation, are highly desirable for their efficiency and atom economy.

Future research is expected to delve into the following areas:

Intramolecular Cyclization Reactions: The spatial proximity of the amino and hydroxyl groups can be exploited to construct novel heterocyclic scaffolds through intramolecular cyclization. researchgate.net Depending on the reaction conditions and the nature of any additional reagents, a variety of fused or spirocyclic systems could be accessible. For instance, acid-catalyzed cyclization could lead to the formation of dihydroacridine derivatives, while oxidative cyclization might yield phenoxazine-type structures.

Cascade Reactions: this compound and its derivatives are ideal substrates for the development of cascade or domino reactions. For example, a reaction could be initiated at the hydroxyl group, which then triggers a subsequent transformation involving the aniline moiety. Such cascades could be triggered by various reagents, including transition metal catalysts or electrophilic species. The development of these complex transformations would enable the rapid construction of intricate molecular architectures from simple starting materials.

Directed C-H Functionalization: The aniline or alcohol group could serve as a directing group to facilitate the selective functionalization of otherwise unreactive C-H bonds on the aromatic rings. This powerful strategy would allow for the late-stage modification of the this compound core, providing access to a diverse range of analogues with tailored properties.

The discovery of novel reactivity patterns and the implementation of cascade transformations will not only expand the synthetic utility of this compound but also lead to the creation of new molecular entities with potentially interesting biological or material properties.

Integrated Computational and Experimental Approaches for Structure-Function Relationships

To accelerate the discovery and optimization of this compound derivatives for specific applications, a synergistic approach that integrates computational modeling with experimental validation is essential. This integrated strategy can provide deep insights into structure-function relationships, guiding the rational design of new compounds with enhanced properties.

Key areas of focus will include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity or physical properties. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors that influence the desired outcome, thereby enabling the prediction of the activity of novel, untested compounds.

Molecular Docking and Dynamics Simulations: For derivatives with potential biological applications, molecular docking simulations can be used to predict their binding mode and affinity to a specific protein target. Subsequent molecular dynamics simulations can then provide a more dynamic picture of the protein-ligand interactions, helping to rationalize the observed biological activity and guide the design of more potent and selective analogues.

Density Functional Theory (DFT) Calculations: DFT studies can be utilized to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.orgrsc.orgresearchgate.netresearchgate.net These calculations can help to understand reaction mechanisms, predict the outcomes of chemical transformations, and interpret experimental data, such as NMR and UV-Vis spectra.

By combining the predictive power of computational chemistry with the rigor of experimental synthesis and testing, researchers can significantly streamline the design-make-test-analyze cycle, leading to a more efficient and targeted discovery of new functional molecules.

| Computational Method | Application in this compound Research |

| QSAR | Predicting biological activity and physical properties |

| Molecular Docking | Elucidating protein-ligand interactions |

| Molecular Dynamics | Simulating the dynamic behavior of molecules and their complexes |

| DFT Calculations | Understanding electronic structure, reactivity, and reaction mechanisms |

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

In line with the growing emphasis on environmentally responsible chemical practices, future research on the synthesis of this compound and its derivatives will undoubtedly focus on the development of sustainable and green chemistry methodologies. The goal is to minimize the environmental impact of chemical processes while maximizing their efficiency.

Emerging trends in this area include:

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net For the synthesis of this compound, biocatalysts could be employed for the asymmetric reduction of the corresponding ketone or for other key transformations. Biocatalytic processes are typically run in aqueous media under mild conditions, reducing the need for hazardous organic solvents and high energy consumption.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. flinders.edu.aumpg.denih.govresearchgate.netunimi.it Developing flow-based syntheses for this compound and its derivatives would not only enhance the efficiency and safety of their production but also facilitate the integration of in-line purification and analysis.

Use of Greener Solvents and Reagents: A key principle of green chemistry is the replacement of hazardous solvents and reagents with more benign alternatives. Future synthetic routes to this compound will likely explore the use of water, supercritical fluids, or bio-based solvents. Additionally, the development of catalytic methods that replace stoichiometric reagents will be a priority to improve atom economy and reduce waste generation.

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmental stewardship in the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.